2,4,4-Trimethylpentanoic acid
Overview
Description
2,4,4-Trimethylpentanoic acid, also known as 2,4,4-trimethylvaleric acid, is an organic compound with the molecular formula C8H16O2. It is a branched-chain carboxylic acid with a molecular weight of 144.211 g/mol. This compound is known for its unique structure, which includes three methyl groups attached to the pentanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylpentanoic acid can be synthesized through various methods. One common synthetic route involves the alkylation of isobutyraldehyde with ethylmagnesium bromide, followed by oxidation of the resulting alcohol to form the desired carboxylic acid . The reaction conditions typically include the use of a strong base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of isobutene, followed by hydrogenation and oxidation steps. This method allows for large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,4,4-Trimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mechanism of Action
The mechanism of action of 2,4,4-trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the branched structure of the compound can affect its binding affinity and specificity for different targets .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethylpentanoic acid: Similar in structure but with a different arrangement of methyl groups.
2,2,4-Trimethylpentanoic acid: Another isomer with a different methyl group arrangement.
2,4,4-Trimethylvaleric acid: An alternative name for 2,4,4-trimethylpentanoic acid.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
2,4,4-trimethylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(7(9)10)5-8(2,3)4/h6H,5H2,1-4H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXFTQSKZMNLSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3302-09-8 | |
Record name | Pentanoic acid, 2,4,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC926 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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